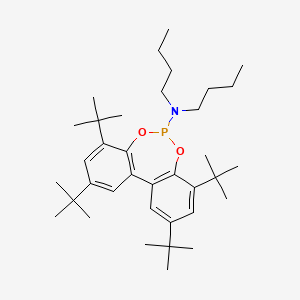
(R)-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-N-Ethyl-N’-(tert-butoxycarbonyl)propane-1,2-diamine is a chemical compound that belongs to the class of organic compounds known as diamines. This compound is characterized by the presence of two amine groups and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-Ethyl-N’-(tert-butoxycarbonyl)propane-1,2-diamine typically involves the protection of the amine group followed by the introduction of the ethyl group. One common method involves the reaction of (2S)-propane-1,2-diamine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate. This intermediate is then reacted with ethyl iodide in the presence of a base such as potassium carbonate (K2CO3) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-N-Ethyl-N’-(tert-butoxycarbonyl)propane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(2S)-N-Ethyl-N’-(tert-butoxycarbonyl)propane-1,2-diamine has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-N-Ethyl-N’-(tert-butoxycarbonyl)propane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions to occur at the amine functionalities. The ethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-N-Methyl-N’-(tert-butoxycarbonyl)propane-1,2-diamine
- (2S)-N-Propyl-N’-(tert-butoxycarbonyl)propane-1,2-diamine
- (2S)-N-Isopropyl-N’-(tert-butoxycarbonyl)propane-1,2-diamine
Uniqueness
(2S)-N-Ethyl-N’-(tert-butoxycarbonyl)propane-1,2-diamine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The Boc group provides a versatile protecting group that can be easily removed under mild conditions, making the compound valuable in synthetic chemistry.
Eigenschaften
CAS-Nummer |
869901-70-2 |
|---|---|
Molekularformel |
C10H22N2O2 |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-1-(ethylamino)propan-2-yl]carbamate |
InChI |
InChI=1S/C10H22N2O2/c1-6-11-7-8(2)12-9(13)14-10(3,4)5/h8,11H,6-7H2,1-5H3,(H,12,13)/t8-/m0/s1 |
InChI-Schlüssel |
VJRACYXJGFHJHI-QMMMGPOBSA-N |
Isomerische SMILES |
CCNC[C@H](C)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCNCC(C)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B8473815.png)



![N-(3-Ethynylphenyl)-2H-[1,3]dioxolo[4,5-G]quinazolin-8-amine](/img/structure/B8473849.png)
![Cis-3-Benzyl6-Tert-Butyl3,6-Diazabicyclo[3.2.0]Heptane-3,6-Dicarboxylate](/img/structure/B8473857.png)
![tert-Butyl (2S)-2-[(aminooxy)methyl]piperidine-1-carboxylate](/img/structure/B8473866.png)






